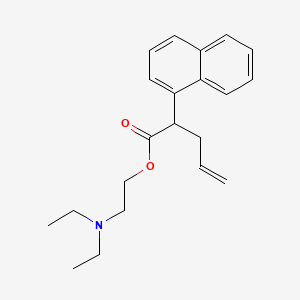
Butoxy(dimethyl)alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butoxy(dimethyl)alumane is a chemical compound with the molecular formula C6H15AlO. It is an organoaluminum compound that has garnered interest in various fields of research due to its unique chemical properties and potential applications. This compound is known for its reactivity and ability to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Butoxy(dimethyl)alumane typically involves the reaction of aluminum alkyls with alcohols. One common method is the reaction of trimethylaluminum with butanol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The general reaction can be represented as follows:
Al(CH3)3+C4H9OH→C4H9Al(CH3)2+CH4
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the exclusion of moisture and oxygen. The use of specialized reactors and purification techniques ensures the production of high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Butoxy(dimethyl)alumane undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form aluminum oxides.
Reduction: Can reduce other compounds due to the presence of aluminum.
Substitution: Participates in substitution reactions where the butoxy or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.
Reduction: Often involves the use of reducing agents like lithium aluminum hydride.
Substitution: Requires specific reagents depending on the desired substitution, such as halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups.
Applications De Recherche Scientifique
Butoxy(dimethyl)alumane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Investigated for its potential use in the synthesis of biologically active molecules.
Medicine: Explored for its role in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactivity and ability to modify surfaces.
Mécanisme D'action
The mechanism of action of Butoxy(dimethyl)alumane involves its ability to donate and accept electrons, making it a versatile reagent in various chemical reactions. The aluminum center can coordinate with different ligands, facilitating the formation and breaking of chemical bonds. This compound can also act as a Lewis acid, accepting electron pairs from other molecules and promoting catalytic reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylaluminum: Another organoaluminum compound with similar reactivity but different alkyl groups.
Triethylaluminum: Similar in structure but with ethyl groups instead of butoxy and dimethyl groups.
Diisobutylaluminum hydride: Used in reduction reactions, similar in its ability to donate electrons.
Uniqueness
Butoxy(dimethyl)alumane is unique due to its specific combination of butoxy and dimethyl groups, which confer distinct reactivity and properties compared to other organoaluminum compounds. Its ability to participate in a wide range of chemical reactions and its applications in various fields make it a valuable compound for research and industrial use.
Conclusion
This compound is a versatile and reactive organoaluminum compound with significant potential in scientific research and industrial applications. Its unique chemical properties and ability to undergo various reactions make it an important intermediate in organic synthesis, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in these fields.
Propriétés
Numéro CAS |
1730-72-9 |
|---|---|
Formule moléculaire |
C6H15AlO |
Poids moléculaire |
130.16 g/mol |
Nom IUPAC |
butoxy(dimethyl)alumane |
InChI |
InChI=1S/C4H9O.2CH3.Al/c1-2-3-4-5;;;/h2-4H2,1H3;2*1H3;/q-1;;;+1 |
Clé InChI |
FZDXUOSYZYROKU-UHFFFAOYSA-N |
SMILES canonique |
CCCCO[Al](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(trifluoromethyl)phenyl]methanamine;hydrochloride](/img/structure/B14752705.png)
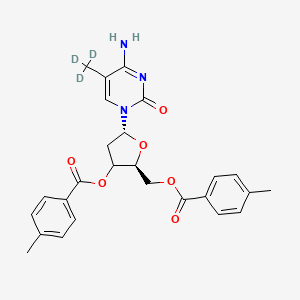

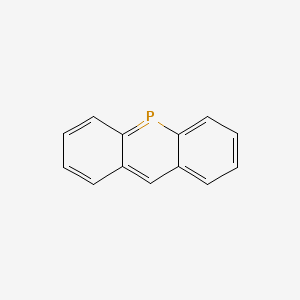
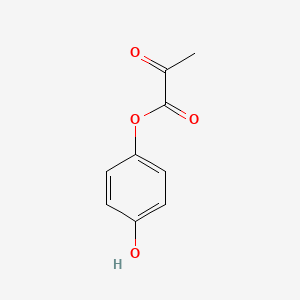
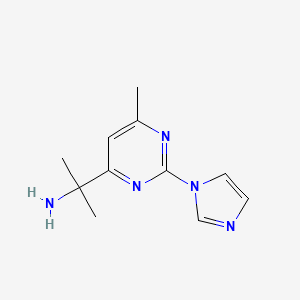

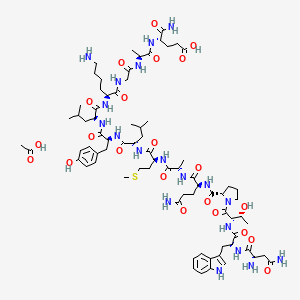

![Bicyclo[2.1.1]hex-2-ene](/img/structure/B14752758.png)
![N-[(2S)-2-(N-[(2R)-2-amino-3-phenylpropanoyl]-4-nitroanilino)-5-(diaminomethylideneamino)pentanoyl]piperidine-2-carboxamide;dihydrochloride](/img/structure/B14752766.png)
![4-[6-(Guanidino)pyridin-3-yl]piperazine-1-carboxylic acid tert-butyl ester](/img/structure/B14752768.png)
